Beryllium oxide

Übersicht

Beschreibung

Beryllium oxide, also known as beryllia, is an inorganic compound with the chemical formula BeO. This colorless solid is notable for its high thermal conductivity, which surpasses that of most metals, and its excellent electrical insulating properties. This compound is used in various high-performance applications due to its unique combination of thermal, electrical, and mechanical properties .

Vorbereitungsmethoden

Beryllium oxide can be synthesized through several methods:

Calcination of Beryllium Carbonate: Heating beryllium carbonate (BeCO₃) results in the formation of this compound and carbon dioxide (CO₂). [ \text{BeCO}_3 \rightarrow \text{BeO} + \text{CO}_2 ]

Dehydration of Beryllium Hydroxide: Heating beryllium hydroxide (Be(OH)₂) produces this compound and water (H₂O). [ \text{Be(OH)}_2 \rightarrow \text{BeO} + \text{H}_2\text{O} ]

Ignition of Metallic Beryllium: Burning beryllium metal in the presence of oxygen (O₂) forms this compound. [ 2\text{Be} + \text{O}_2 \rightarrow 2\text{BeO} ] Industrial production often involves the sulfate method, where beryl ore is treated with sulfuric acid to produce beryllium sulfate, which is then converted to beryllium hydroxide and subsequently calcined to form this compound

Analyse Chemischer Reaktionen

Amphoteric Behavior

BeO exhibits both acidic and basic properties, reacting with strong acids and bases:

Reaction with Hydrochloric Acid (HCl):

Here, BeO acts as a base, neutralizing the acid to form beryllium chloride and water5 .

Reaction with Sodium Hydroxide (NaOH):

In this case, BeO behaves as an acid, forming sodium beryllate . The amphoterism arises from Be²⁺’s high charge density, enabling coordination with hydroxide ions in basic conditions .

Thermal Decomposition

BeO is synthesized via thermal decomposition of beryllium hydroxide (Be(OH)₂):

- Conditions:

Hydrolysis

BeO reacts with water vapor under controlled conditions:

Equilibrium Data (Source ):

| Temperature (°C) | (atm) | Reaction Rate (g/cm²·s) |

|---|---|---|

| 25 | ||

| 100 |

The reaction is slow at ambient temperatures but accelerates in steam-rich environments .

Reaction with Nitric Acid

BeO’s reactivity with HNO₃ is debated:

- Some sources report no reaction due to a passivating oxide layer .

- Others suggest limited reactivity under concentrated conditions, forming Be(NO₃)₂ and nitrogen oxides .

Stability in High-Temperature Environments

BeO demonstrates exceptional thermal stability:

- Melting Point: 2,507°C .

- Resistance: Inert to molten metals (e.g., Li, Na) and stable in oxidizing atmospheres up to 1,800°C .

Defect Chemistry

Native defects in BeO influence its reactivity:

| Defect Type | Formation Energy (eV) | Stability |

|---|---|---|

| Oxygen Vacancy | 4.2 | Most Stable |

| Beryllium Vacancy | 5.1 | Stable |

These defects enhance catalytic activity in redox reactions .

Wissenschaftliche Forschungsanwendungen

Beryllium oxide has a wide range of scientific research applications:

Electronics: Used in high-power devices and RF power amplifiers due to its high thermal conductivity and electrical insulation properties.

Aerospace and Defense: Its low density and high thermal stability make it suitable for space and military applications.

Nuclear Applications: this compound is used as a neutron moderator and reflector in nuclear reactors due to its neutron scattering properties.

Ceramics: Employed in the production of heat-resistant ceramics for high-temperature kilns and furnaces

Wirkmechanismus

Beryllium oxide exerts its effects primarily through its thermal and electrical properties. Its high thermal conductivity allows it to dissipate heat effectively, making it valuable in high-power electronic applications. In nuclear reactors, its neutron moderation and reflection capabilities enhance the efficiency and safety of the reactor .

Vergleich Mit ähnlichen Verbindungen

Beryllium oxide is often compared to other metal oxides such as aluminum oxide (Al₂O₃) and magnesium oxide (MgO). While all these compounds are used for their thermal and electrical properties, this compound stands out due to its higher thermal conductivity and lower density. Similar compounds include:

Aluminum Oxide (Al₂O₃): Known for its hardness and thermal stability.

Magnesium Oxide (MgO): Used for its refractory properties and thermal insulation.

Boron Oxide (B₂O₃): Noted for its glass-forming abilities and use in borosilicate glass

This compound’s unique combination of properties makes it a valuable material in various high-tech applications, despite its toxicity and the need for careful handling.

Biologische Aktivität

Beryllium oxide (BeO) is a compound with significant industrial applications, particularly in electronics, aerospace, and nuclear industries. However, its biological activity raises concerns due to potential health risks associated with exposure. This article explores the biological activity of BeO, focusing on its toxicokinetics, health effects, and case studies that highlight its impact on human health.

Toxicokinetics of this compound

This compound is primarily inhaled as fine particles, which can lead to significant lung retention and systemic absorption. Research indicates that the biological half-life of this compound in the lungs is approximately six months , with a biphasic clearance pattern. The initial phase accounts for 30% of the lung burden with a half-life of 2.5 days , while the remaining 70% has a much longer half-life of 833 days .

Table 1: Biological Half-Life of this compound

| Phase | Percentage of Lung Burden | Half-Life (Days) |

|---|---|---|

| Initial Phase | 30% | 2.5 |

| Second Phase | 70% | 833 |

Studies show that after inhalation, this compound particles dissolve in lung fluids, releasing beryllium ions that can interact with immune cells, leading to sensitization and potential chronic conditions such as Chronic Beryllium Disease (CBD) .

Health Effects of this compound

The primary health risks associated with beryllium exposure include respiratory issues and an increased risk of lung cancer. The respiratory tract is the most affected organ following inhalation exposure. Notably, chronic exposure to this compound has been linked to:

- Beryllium Sensitization : A condition where the immune system reacts to beryllium exposure, potentially leading to CBD.

- Respiratory Diseases : Inhalation can cause inflammation and fibrosis in lung tissues.

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies beryllium and its compounds as Group I carcinogens .

Case Studies

- Animal Studies : In studies involving rats exposed to various forms of beryllium, including this compound, significant increases in beryllium concentrations were observed in organs such as the spleen, liver, kidney, and blood after exposure . For instance:

- Occupational Exposure : Retrospective cohort studies on workers exposed to beryllium show varying results regarding mortality rates. Some studies indicated higher all-cause mortality rates among workers compared to national averages, particularly concerning respiratory-related fatalities .

Genotoxic Effects

Genotoxicity is a critical aspect of beryllium's biological activity. Research indicates that soluble forms of beryllium exhibit different dissolution kinetics compared to insoluble forms like this compound. For example:

Eigenschaften

IUPAC Name |

oxoberyllium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPBRCUWZOMYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

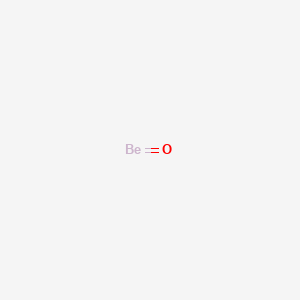

[Be]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeO | |

| Record name | BERYLLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BERYLLIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beryllium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872818 | |

| Record name | Beryllium oxide (BeO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

25.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beryllium oxide is an odorless white solid. Sinks in water. (USCG, 1999), Dry Powder, White solid; Insoluble in water; [Hawley] White odorless powder; [MSDSonline] Very sparingly soluble in water; [ACGIH], WHITE CRYSTALS OR POWDER. | |

| Record name | BERYLLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium oxide (BeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BERYLLIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

3787 °C | |

| Record name | BERYLLIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; slightly soluble in acid and alkali solutions, 2 ug/100 mL in water at 30 °C; soluble in concentrated sulfuric acid, fused potassium hydroxide, Slowly soluble in concentrated acids or fixed alkali hydroxides, Solubility in water: insoluble | |

| Record name | BERYLLIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.01 g/cu cm, 3.0 g/cm³ | |

| Record name | BERYLLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BERYLLIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Beryllium oxide-purities: 99-99.99% ... The purity of beryllia is critical to its thermal conductivity: as the purity drops below 99.5%, thermal conductivity drops off rapidly. Impurities (mg/kg): Al, 46; Fe, 32; Cr, 8; Mn, < 2; Ni, 9; B, 2; Ca, 31; Co, < 1; Cu, 3; Si, 1861; Mg, 922; Li, 2; Zn, < 20; Ti, 5; Na, 173; Ag, < 1; Mo, < 3; Pb, 2. Silicon and magnesium silicates are added to beryllia powder as sintering aids. | |

| Record name | BERYLLIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals, Light, amorphous powder, White, amorphous powder or white hexagonal crystals | |

CAS No. |

1304-56-9 | |

| Record name | BERYLLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1304-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium oxide (BeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium oxide (BeO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2578 °C, 2530 °C | |

| Record name | BERYLLIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.